molecular formula C6H3ClIN3 B1489438 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS No. 889447-20-5

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1489438
M. Wt: 279.46 g/mol
InChI Key: JYAUQLBWOPEZFN-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is an organic compound . It is a complex heterocyclic compound with many important properties and uses . It is a solid, colorless or light yellow crystal that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .


Molecular Structure Analysis

The molecular formula of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is C6H3ClIN3 . Its average mass is 279.466 Da and its monoisotopic mass is 278.906006 Da .


Chemical Reactions Analysis

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a strong oxidizing agent that can carry out oxidation reactions with many organic and inorganic substances .


Physical And Chemical Properties Analysis

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine has a high melting point and boiling point, and can exist stably at high temperatures . It has a density of 2.284±0.06 g/cm3 .

Scientific Research Applications

Organic Optoelectronic Materials

A study by Meti et al. (2017) discusses the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives through metal-free and metal-catalyzed amination reactions. These derivatives, obtained from dihalo-pyrrolopyrazines like 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, have been investigated for their optical and thermal properties. The findings suggest that the synthesized 1,7-derivatives of pyrrolopyrazine could serve as promising materials for optoelectronic applications due to their desirable properties (Meti, Lee, Yang, & Gong, 2017).

Medicinal Chemistry: Kinase Inhibitors

In the realm of medicinal chemistry, Dubinina et al. (2006) synthesized new derivatives of pyrrolo[2,3-b]pyrazine and evaluated their antiproliferative activity against human tumor cell lines. One compound, in particular, showed significant activity, suggesting that these derivatives could serve as potential kinase inhibitors with therapeutic applications. The study highlights the importance of the pyrrolo[2,3-b]pyrazine scaffold in the development of new anticancer agents (Dubinina, Platonov, Golovach, Borysko, Tolmachov, & Volovenko, 2006).

Synthesis of Novel Heterocyclic Systems

Volovenko and Dubinina (2002) explored the synthesis of 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, demonstrating the versatility of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine in creating novel heterocyclic systems. The synthesized compounds have potential applications in the development of new drugs and materials (Volovenko & Dubinina, 2002).

Safety And Hazards

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine may be irritating to the eyes, skin, and mucous membranes at high concentrations . It is recommended to wear gloves, protective glasses, and a protective mask when using it, and to ensure that the operation is carried out in a well-ventilated place . If an accident such as splashing into the eyes, skin, or inhalation occurs, rinse immediately with clean water and seek medical help .

Future Directions

Pyrrolopyrazine is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAUQLBWOPEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272930
Record name 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

CAS RN

889447-20-5
Record name 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889447-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 M solution of iodine monochloride in dichloromethane (9.84 mL, 9.84 mmol) was added dropwise to an ice-cold solution of 2-chloro-5H-pyrrolo[2,3-b]pyrazine (6.75 g, 11.07 mmol) in anhydrous pyridine (12 mL). The reaction mixture was stirred at 0° C. for 60 minutes, then concentrated. The residue was partitioned between ethyl acetate and brine. The organic phase was washed with brine and concentrated. The crude product was stirred with 15 mL of dichloromethane. The yellow solid material was collected by filtration, washed with dichloromethane and dried to give 2.86 g of the title product. Yield: 66%. MS (DCI+) m/z 280 (M+H)+.
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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9.84 mL
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[Compound]
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6.75 g
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12 mL
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66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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